6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
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Overview
Description
6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde typically involves the reaction of 2-methylquinoline with chlorinating agents under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs a multi-step synthesis process, starting from readily available precursors such as 2-methylquinoline. The process involves chlorination, oxidation, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Reduction: 6-Chloro-2-methyl-4-hydroxy-1,4-dihydroquinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is explored for its potential as an antibacterial and anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Nalidixic Acid: An older quinolone antibiotic used primarily for urinary tract infections.
Uniqueness
6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike fluoroquinolones, it lacks a fluorine atom, which can influence its pharmacokinetic properties and spectrum of activity .
Properties
IUPAC Name |
6-chloro-2-methyl-4-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(5-14)11(15)8-4-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYOBNKRZQRITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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